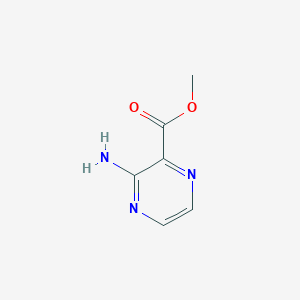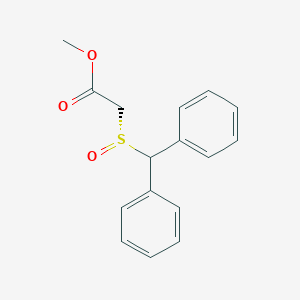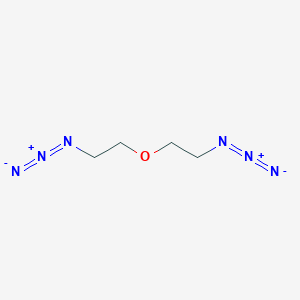
Methyl 3-aminopyrazine-2-carboxylate
Vue d'ensemble
Description
“Methyl 3-aminopyrazine-2-carboxylate” is a pyrazine that is substituted by a methoxycarbonyl group at position 2 and an amino group at position 3 . It is a member of pyrazines, a methyl ester, and an aromatic amine .
Synthesis Analysis
“Methyl 3-aminopyrazine-2-carboxylate” has been used in the synthesis of 2-arylpteridin-4-ones and piperazine-derived 2-furan-2-yl-[1,2,4]triazolo[1,5-a] pyrazines . It has also been used in reactions with isocyanates and aroyl chlorides for conversion to pteridinediones .Molecular Structure Analysis
The molecular formula of “Methyl 3-aminopyrazine-2-carboxylate” is C6H7N3O2 . Its molecular weight is 153.14 .Chemical Reactions Analysis
“Methyl 3-aminopyrazine-2-carboxylate” has been used in reactions with isocyanates and aroyl chlorides for conversion to pteridinediones .Physical And Chemical Properties Analysis
“Methyl 3-aminopyrazine-2-carboxylate” is a solid at 20 degrees Celsius . Its melting point is 169-172 °C . The compound appears as a light yellow to amber to dark green powder or crystal .Applications De Recherche Scientifique
Antimicrobial Activity
Scientific Field
Microbiology and Pharmaceutical Sciences
Application Summary
Methyl 3-aminopyrazine-2-carboxylate is used in the synthesis of derivatives that have shown promising antimicrobial properties. These derivatives are particularly effective against mycobacteria, which are responsible for diseases like tuberculosis.
Methods of Application
The compound is used to create N-substituted 3-aminopyrazine-2-carboxamides. The synthesis involves the reaction of Methyl 3-aminopyrazine-2-carboxylate with various substituted benzylamines in the presence of NH4Cl under microwave-assisted conditions .
Results
The derivatives exhibited antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with the most active compound showing a minimum inhibitory concentration (MIC) of 12.5 µg/mL . The study also reported increased antibacterial activity with longer alkyl chain lengths among the derivatives .
Synthesis of Pyrazinamide Derivatives
Scientific Field
Organic Chemistry and Drug Development
Application Summary
Methyl 3-aminopyrazine-2-carboxylate serves as a precursor in the synthesis of pyrazinamide derivatives, which are used as antitubercular agents.
Methods of Application
The compound undergoes various chemical reactions, including amidation, to produce the desired pyrazinamide derivatives. These reactions are typically carried out in organic solvents under controlled temperatures and pressures .
Results
The synthesized pyrazinamide derivatives showed significant activity against drug-resistant strains of tuberculosis, making them potential candidates for further drug development .
Cytotoxicity Studies
Scientific Field
Cancer Research and Toxicology
Application Summary
Derivatives of Methyl 3-aminopyrazine-2-carboxylate are evaluated for their cytotoxic effects on cancer cell lines, providing insights into their therapeutic potential and safety profile.
Methods of Application
The derivatives are tested on various cancer cell lines, such as HepG2, using standard cytotoxicity assays like MTT or Trypan Blue exclusion .
Results
Most compounds demonstrated low cytotoxicity, indicating a favorable safety profile. However, specific derivatives showed selective cytotoxicity against certain cancer cell lines, suggesting potential as targeted anticancer agents .
Design of Adenosine-Mimicking Compounds
Scientific Field
Biochemistry and Molecular Biology
Application Summary
Methyl 3-aminopyrazine-2-carboxylate is utilized in the design of adenosine-mimicking derivatives that can inhibit human prolyl-tRNA synthetase, with implications for treating bacterial infections.
Methods of Application
The compound is chemically modified to produce 3-acylaminopyrazine-2-carboxamides, which mimic the structure of adenosine. These derivatives are then tested against various strains of mycobacteria, pathogenic bacteria, and fungi .
Results
The adenosine-mimicking derivatives showed inhibitory activity against several clinically significant strains of bacteria and fungi, highlighting their potential as broad-spectrum antimicrobial agents .
Synthesis of Pteridin-4-ones
Scientific Field
Medicinal Chemistry
Application Summary
Methyl 3-aminopyrazine-2-carboxylate is a key starting material in the synthesis of 2-arylpteridin-4-ones, which have applications in pharmaceuticals and materials science.
Methods of Application
The synthesis involves reactions with isocyanates and aroyl chlorides, leading to the formation of pteridinediones .
Results
The resulting 2-arylpteridin-4-ones exhibit a range of biological activities, including potential antitumor properties, warranting further investigation into their applications .
Development of Triazolo Pyrazines
Scientific Field
Organic Synthesis and Drug Discovery
Application Summary
Methyl 3-aminopyrazine-2-carboxylate is used in the development of piperazine-derived 2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazines, which are explored for their therapeutic properties.
Methods of Application
The compound reacts with piperazine and furan derivatives under specific conditions to yield the triazolo pyrazines .
Results
These novel compounds have shown promise in preliminary screenings for various pharmacological activities, including antiviral and anticancer effects .
Each of these applications demonstrates the versatility of Methyl 3-aminopyrazine-2-carboxylate in scientific research, contributing to advancements in multiple fields of study. The detailed methods and results provide a glimpse into the potential of this compound in future therapeutic and industrial applications.
Agricultural Chemical Research
Scientific Field
Agrochemistry
Application Summary
This compound is used in the development of new agrochemicals, such as pesticides and herbicides, due to its pyrazine core which is known for biological activity.
Methods of Application
Methyl 3-aminopyrazine-2-carboxylate is reacted with various chemical agents to synthesize compounds that are then tested for their efficacy in controlling agricultural pests and weeds .
Results
The synthesized compounds have shown potential in preliminary tests for pest and weed control, indicating their usefulness in creating more effective agrochemicals .
Photographic and Polymer Industry Applications
Scientific Field
Material Science and Photochemistry
Application Summary
The compound’s derivatives are used as stabilizers in polymers and as anti-fogging agents in photographic materials due to their antioxidative properties.
Methods of Application
In polymer synthesis, Methyl 3-aminopyrazine-2-carboxylate derivatives are incorporated into the polymer chains to enhance stability against oxidative degradation . In photography, they are added to photographic materials to prevent fogging during development .
Results
The treated polymers exhibit improved resistance to oxidation, and the photographic materials show reduced fogging, enhancing the quality and longevity of these materials .
Dye and Pigment Industry
Scientific Field
Industrial Chemistry
Application Summary
Methyl 3-aminopyrazine-2-carboxylate is involved in the synthesis of dyes and pigments, where it contributes to the color properties and stability of these compounds.
Methods of Application
The compound is used as a building block in the synthesis of complex dye molecules. It undergoes various reactions to form the desired chromophores .
Results
The resulting dyes and pigments display a range of vibrant colors and show good stability, making them suitable for various industrial applications .
Development of Sensitizing Agents
Scientific Field
Photodynamic Therapy
Application Summary
Derivatives of Methyl 3-aminopyrazine-2-carboxylate are explored as sensitizing agents for photodynamic therapy, a treatment method for certain types of cancer.
Methods of Application
The derivatives are designed to be activated by light of a specific wavelength, leading to the production of reactive oxygen species that can kill cancer cells .
Results
In vitro studies have demonstrated the potential of these derivatives to selectively target and kill cancer cells upon light activation .
Synthesis of Liquid Crystals
Scientific Field
Liquid Crystal Technology
Application Summary
This compound is used in the synthesis of liquid crystals, which are crucial for display technologies like LCD screens.
Methods of Application
Methyl 3-aminopyrazine-2-carboxylate is chemically modified to produce liquid crystal compounds with specific optical and electrical properties .
Results
The synthesized liquid crystals exhibit the desired phase behavior and electro-optical characteristics, making them suitable for use in modern display technologies .
Enzyme Inhibition Studies
Scientific Field
Biochemistry
Application Summary
The compound is used in the study of enzyme inhibitors, particularly those that can interfere with bacterial or fungal growth, offering a pathway to new antibiotics or antifungals.
Methods of Application
Derivatives of Methyl 3-aminopyrazine-2-carboxylate are tested against various enzymes to assess their inhibitory effects .
Results
Some derivatives have shown strong inhibitory activity against target enzymes, suggesting their potential as lead compounds in the development of new antimicrobial agents .
These additional applications further illustrate the broad utility of Methyl 3-aminopyrazine-2-carboxylate in scientific research and industrial applications, highlighting its importance in the development of new technologies and therapies.
Neuropharmacology Research
Scientific Field
Neuropharmacology
Application Summary
This compound is investigated for its potential effects on the central nervous system, contributing to the development of new neuroactive drugs.
Methods of Application
Derivatives of Methyl 3-aminopyrazine-2-carboxylate are synthesized and tested on neuronal cell cultures or animal models to evaluate their pharmacological properties .
Results
Some derivatives have shown promising results in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders .
Chemical Sensing and Detection
Scientific Field
Analytical Chemistry
Application Summary
Methyl 3-aminopyrazine-2-carboxylate-based sensors are developed for the detection of various chemical substances due to their selective binding properties.
Methods of Application
Chemical sensors incorporating this compound are designed to change color or emit fluorescence upon binding with specific analytes .
Results
These sensors have been successful in detecting ions or organic molecules with high sensitivity and selectivity .
Nanotechnology
Scientific Field
Nanotechnology
Application Summary
The compound is used in the synthesis of nanomaterials, which have applications in drug delivery, imaging, and electronics.
Methods of Application
Methyl 3-aminopyrazine-2-carboxylate derivatives are used to functionalize nanoparticles, enhancing their stability and target specificity .
Results
Functionalized nanoparticles show improved performance in targeted drug delivery and diagnostic imaging .
Green Chemistry
Scientific Field
Environmental Science
Application Summary
In the pursuit of environmentally friendly chemical processes, this compound is used to develop sustainable synthetic pathways.
Methods of Application
Researchers use Methyl 3-aminopyrazine-2-carboxylate in catalytic systems that operate under mild conditions and generate minimal waste .
Results
These green chemistry approaches have led to more efficient and less polluting industrial processes .
Food Industry Applications
Scientific Field
Food Science
Application Summary
Derivatives of Methyl 3-aminopyrazine-2-carboxylate are explored as flavor enhancers or preservatives in the food industry.
Methods of Application
These compounds are added to food products to improve taste or extend shelf life through their antimicrobial properties .
Results
Food products treated with these derivatives have shown improved sensory properties and longer preservation times .
Cosmetic Industry
Scientific Field
Cosmetic Chemistry
Application Summary
This compound is used in the cosmetic industry for its beneficial properties in skincare and haircare formulations.
Methods of Application
Methyl 3-aminopyrazine-2-carboxylate derivatives are incorporated into cosmetic products to enhance their antioxidant and protective effects .
Results
Cosmetics containing these derivatives have demonstrated improved efficacy in protecting skin and hair from environmental damage .
Safety And Hazards
“Methyl 3-aminopyrazine-2-carboxylate” is classified as an Aquatic Chronic 3 hazard . It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing suitable gloves, eye protection, and face protection .
Orientations Futures
“Methyl 3-aminopyrazine-2-carboxylate” and its derivatives have potential in the development of new antimycobacterials, particularly against multidrug-resistant strains of Mycobacterium tuberculosis . This is a significant area of research given the global health threat posed by multidrug-resistant tuberculosis .
Propriétés
IUPAC Name |
methyl 3-aminopyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-6(10)4-5(7)9-3-2-8-4/h2-3H,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCSQLZZXBPATR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167496 | |
| Record name | Methyl 3-aminopyrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-aminopyrazine-2-carboxylate | |
CAS RN |
16298-03-6 | |
| Record name | 2-Pyrazinecarboxylic acid, 3-amino-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16298-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-aminopyrazinecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016298036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16298-03-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123649 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3-aminopyrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-aminopyrazinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3-AMINOPYRAZINECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2B97688ND | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














